molecular formula C11H15IO4 B2824276 ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate CAS No. 2490375-70-5

ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate

Cat. No.: B2824276
CAS No.: 2490375-70-5
M. Wt: 338.141
InChI Key: OZCXFQSXFVUPFB-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylate is a complex organic compound with the molecular formula C11H15IO4. This compound is characterized by its unique spiro structure, which includes an oxabicyclohexane and an oxetane ring. The presence of an iodomethyl group and an ethyl ester functional group further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by boron trifluoride etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired spiro compound with high chemoselectivity and good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the ester group or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the iodomethyl group under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylate involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(chloromethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylate
  • Ethyl 1-(bromomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro- and bromo- counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and elimination reactions.

Properties

IUPAC Name

ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO4/c1-2-15-8(13)10-3-9(4-10,5-12)16-11(10)6-14-7-11/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCXFQSXFVUPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23COC3)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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